Pyrrolidine-2,2,3,3,4,4,5,5-d8
Overview
Description
Pyrrolidine-2,2,3,3,4,4,5,5-d8 is a deuterated analog of pyrrolidine, a heterocyclic amine with the molecular formula C4D8HN. This compound is characterized by the replacement of all hydrogen atoms in the pyrrolidine ring with deuterium atoms, making it a valuable tool in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
Target of Action
Pyrrolidine-2,2,3,3,4,4,5,5-d8 is a labelled analogue of Pyrrolidine . It is a heterocyclic compound used as a building block in the synthesis of a wide range of pharmaceutical compounds . The primary targets of this compound are matrix metalloprotein inhibitors (MMPIs) and aminopeptidase N inhibitors (APNIs) . These targets play crucial roles in various biological processes, including protein degradation and peptide cleavage.
Biochemical Analysis
Biochemical Properties
Pyrrolidine-2,2,3,3,4,4,5,5-d8 interacts with various enzymes and proteins. It is used in the synthesis of matrix metalloprotein inhibitors (MMPIs) and aminopeptidase N inhibitors (APNIs) . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that the parent compound, Pyrrolidine, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 87-88°C (lit.) and a density of 0.946 g/mL at 25°C .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that Pyrrolidine is involved in the synthesis of a wide range of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine-2,2,3,3,4,4,5,5-d8 typically involves the deuteration of pyrrolidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified using distillation or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-2,2,3,3,4,4,5,5-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidone derivatives.
Reduction: It can be reduced to form tetrahydropyrrole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Pyrrolidone derivatives.
Reduction: Tetrahydropyrrole derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine-2,2,3,3,4,4,5,5-d8 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a deuterated solvent in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the production of deuterated materials for various industrial applications
Comparison with Similar Compounds
Pyrrolidine: The non-deuterated analog of Pyrrolidine-2,2,3,3,4,4,5,5-d8.
Pyrrole: An aromatic analog with a similar ring structure but different electronic properties.
Piperidine: A six-membered ring analog with similar chemical properties but different steric effects
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and metabolic studies. The deuterium atoms enhance the stability and alter the reaction kinetics, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriopyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDLPDLKQPQOW-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479975 | |
Record name | Pyrrolidine-2,2,3,3,4,4,5,5-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212625-79-1 | |
Record name | Pyrrolidine-2,2,3,3,4,4,5,5-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 212625-79-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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